An In-Depth Technical Guide to the Chemical Properties of 2-((Octadecyloxy)methyl)pyridine
An In-Depth Technical Guide to the Chemical Properties of 2-((Octadecyloxy)methyl)pyridine
Introduction
2-((Octadecyloxy)methyl)pyridine is a specialized organic molecule characterized by a distinct amphiphilic structure. It integrates a hydrophilic pyridine head group with a highly lipophilic 18-carbon alkyl (octadecyl) tail, interconnected by a flexible ether linkage. This unique architecture dictates its physical properties and primary applications, positioning it as a molecule of significant interest in analytical chemistry and materials science. While its most prominent role is as a selective ionophore for silver ions, its structural motifs suggest broader potential in fields requiring tailored interfacial agents or lipophilic scaffolds, including drug delivery systems. This guide provides a comprehensive technical overview of its chemical properties, synthesis, characterization, and handling for researchers, scientists, and professionals in drug development.
Caption: General workflow for the synthesis of 2-((Octadecyloxy)methyl)pyridine.
Representative Experimental Protocol
This protocol is a representative methodology based on established chemical principles and must be adapted and optimized under appropriate laboratory conditions.
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Alkoxide Preparation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 1-octadecanol (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen gas evolution ceases, indicating complete formation of the sodium octadecyloxide.
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Ether Formation: Dissolve 2-(chloromethyl)pyridine hydrochloride (1.1 eq) in a minimal amount of anhydrous dimethylformamide (DMF) and add it dropwise to the alkoxide solution at room temperature. The hydrochloride salt is often used for stability; the alkoxide is basic enough to neutralize it and initiate the reaction.
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Reaction Monitoring: Heat the reaction mixture to 50-60 °C and monitor its progress using Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the starting alcohol and the appearance of a new, less polar spot indicates product formation.
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Workup: After completion, cool the reaction to room temperature and cautiously quench by the slow, dropwise addition of water to destroy any excess sodium hydride. Transfer the mixture to a separatory funnel, add more water and an organic solvent like diethyl ether. Separate the layers. Wash the organic layer sequentially with water and brine to remove inorganic salts and DMF.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel. A gradient elution, starting with pure hexane and gradually increasing the proportion of ethyl acetate, is effective. The nonpolar nature of the product means it will elute relatively early.
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Final Product: Combine the pure fractions, verify by TLC, and remove the solvent in vacuo to yield 2-((octadecyloxy)methyl)pyridine as a clear or pale yellow oil.
Spectral and Analytical Characterization
For structural verification and purity assessment, a combination of spectroscopic methods is essential. Below are the expected spectral characteristics, inferred from the molecule's structure and data from related compounds like 2-methylpyridine and other pyridine ethers. [1][2][3]
| Technique | Expected Characteristics |
|---|---|
| ¹H NMR | Pyridine Protons: 4 distinct signals in the aromatic region (~δ 7.0-8.6 ppm). Picolyl Methylene (-CH₂-Py): A sharp singlet around δ 4.5-4.7 ppm. Ether Methylene (-O-CH₂-): A triplet around δ 3.5-3.7 ppm. Alkyl Chain: A large, broad multiplet for the bulk -(CH₂)₁₅- chain (~δ 1.2-1.6 ppm) and a terminal methyl group as a triplet (~δ 0.8-0.9 ppm). |
| ¹³C NMR | Pyridine Carbons: 5 signals in the aromatic region (~δ 120-160 ppm). Picolyl Methylene (-CH₂-Py): Signal around δ 70-75 ppm. Ether Methylene (-O-CH₂-): Signal around δ 68-72 ppm. Alkyl Chain: Multiple signals in the upfield region (~δ 14-32 ppm), with the terminal methyl carbon being the most shielded. |
| IR Spectroscopy | C-H Stretch (Aromatic): ~3050-3100 cm⁻¹. C-H Stretch (Aliphatic): ~2850-2960 cm⁻¹. C=N, C=C Stretch (Pyridine Ring): ~1450-1600 cm⁻¹. C-O-C Stretch (Ether): A strong, characteristic band around 1100-1150 cm⁻¹. |
| Mass Spectrometry | Molecular Ion (M⁺): An exact mass peak at m/z 361.3345 corresponding to [C₂₄H₄₃NO]⁺. Fragmentation: A prominent peak corresponding to the picolyl cation [C₆H₇N]⁺ at m/z 93, resulting from cleavage of the C-O ether bond. Another key fragment would be the loss of the octadecyl chain. |
Applications and Research Interest
Primary Application: Silver Ionophore VI
The most well-documented application of this compound is as "Silver Ionophore VI". [4][5]An ionophore is a lipid-soluble molecule that can selectively bind and transport ions across a membrane. In this role, 2-((octadecyloxy)methyl)pyridine is the active component in polymer membrane-based ion-selective electrodes (ISEs) for the potentiometric determination of silver ion (Ag⁺) concentrations.
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Mechanism of Action: The nitrogen atom of the pyridine ring and the oxygen atom of the ether linkage act as Lewis basic sites that can coordinate and form a stable complex with the soft Lewis acid Ag⁺.
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Structural Causality: The long, lipophilic octadecyl tail is crucial for anchoring the ionophore securely within the nonpolar PVC matrix of the electrode membrane, preventing it from leaching into the aqueous sample. The flexibility of the ether linkage allows the coordinating atoms to adopt an optimal conformation for chelating the silver ion.
Potential in Drug Development and Materials Science
While not primarily developed as a therapeutic agent, its amphiphilic structure is highly relevant to drug development.
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Lipid-Based Drug Delivery: The molecule's structure is analogous to lipids used in formulating lipid nanoparticles (LNPs) or liposomes. It could potentially be explored as a functional excipient to modulate membrane fluidity or surface charge.
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Prodrug and Scaffold Design: The pyridine moiety is a common scaffold in medicinal chemistry. The octadecyl chain could be appended to a pharmacologically active pyridine-containing drug to dramatically increase its lipophilicity, potentially enhancing its ability to cross cell membranes or the blood-brain barrier.
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Surfactants and Interfacial Agents: Its distinct hydrophilic head and hydrophobic tail make it a candidate for study as a non-ionic surfactant or emulsifying agent in specialized formulations.
Safety, Handling, and Storage
According to the Globally Harmonized System (GHS), 2-((octadecyloxy)methyl)pyridine is classified with specific hazards that necessitate careful handling. [4][6]
| Hazard Class | GHS Category | Hazard Statement |
|---|---|---|
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Handling:
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Work in a well-ventilated area or a chemical fume hood to avoid inhaling vapors. [4]* Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. [4]* Wash hands thoroughly after handling. [4] Storage:
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Store in a tightly closed container in a cool, dry, and well-ventilated place. [4]* The recommended storage temperature is between 2-8 °C. [7][8]* Store locked up and away from incompatible materials. [4] Disposal:
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Dispose of contents and container to an approved waste disposal facility in accordance with local, state, and federal regulations. [4]
Conclusion
2-((Octadecyloxy)methyl)pyridine is a molecule with well-defined physicochemical properties stemming directly from its amphiphilic design. Its established utility as a highly effective silver ionophore in analytical chemistry is its primary value. However, the principles that make it successful in that domain—lipophilicity, membrane anchoring, and specific heteroatom coordination—provide a rational basis for its exploration in broader fields like materials science and as a lipophilic modifying agent in drug development. A thorough understanding of its synthesis, characterization, and handling is paramount for any researcher intending to leverage its unique chemical attributes.
References
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